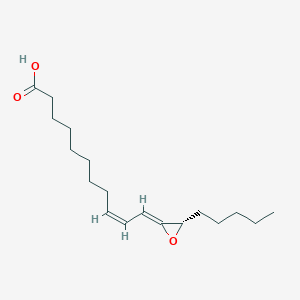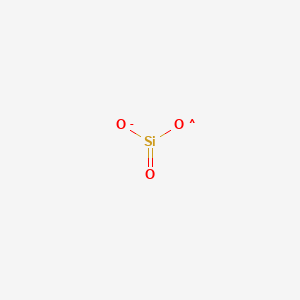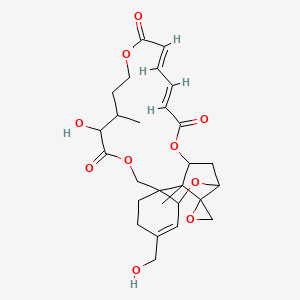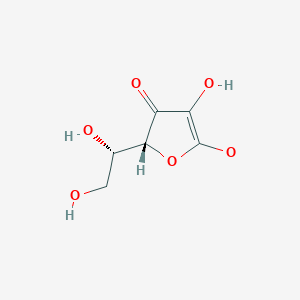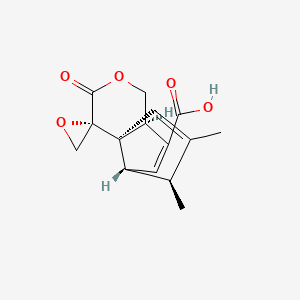![molecular formula C16H13ClN6O3S2 B1231403 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B1231403.png)
2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-[(5-nitro-2-thiophenyl)methylideneamino]acetamide is a member of triazoles.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, characterized by the presence of a triazole ring, are notable for their diverse pharmacological properties. Research on similar compounds, such as 3-(2'-substituted indolidene amino oxazol-4'-yl)-2-(4-chlorophenyl) indoles and their thiazolyl counterparts, have demonstrated moderate to good anti-inflammatory activity, highlighting the potential of triazole derivatives in the development of new anti-inflammatory agents (Singh, Bhati, & Kumar, 2008).
Pharmacokinetic Variability
The metabolism and pharmacokinetics of compounds can significantly vary due to genetic polymorphisms in metabolizing enzymes. A study on a glucokinase activator structurally related to triazole derivatives revealed substantial interindividual variations in pharmacokinetics among rats, attributed to genetic polymorphisms in the cytochrome P450 enzyme CYP2D1. This highlights the importance of considering genetic factors in the pharmacokinetics of triazole derivatives and similar compounds (Hasegawa, Eiki, & Chiba, 2014).
Potential for CNS Activity
Compounds with triazole rings have been explored for their central nervous system (CNS) activity. For instance, benzazole derivatives with triazole moieties have shown significant antidepressant-like activities in animal models. These findings suggest that triazole-containing compounds could be investigated for their potential effects on the CNS, including antidepressant and anxiolytic properties (Tokgöz et al., 2018).
Anti-inflammatory and Analgesic Potential
The synthesis and evaluation of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have shown significant anti-inflammatory activity, indicating the potential of triazole derivatives as anti-inflammatory agents. Some derivatives exhibited activity comparable or superior to standard drugs like Indomethacin and Celecoxib, without ulcerogenic activity, which is a common side effect of many anti-inflammatory drugs (Rabea et al., 2006).
Propiedades
Fórmula molecular |
C16H13ClN6O3S2 |
|---|---|
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13ClN6O3S2/c1-22-15(10-2-4-11(17)5-3-10)20-21-16(22)27-9-13(24)19-18-8-12-6-7-14(28-12)23(25)26/h2-8H,9H2,1H3,(H,19,24)/b18-8+ |
Clave InChI |
HSXDVXSIMYPYTJ-QGMBQPNBSA-N |
SMILES isomérico |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




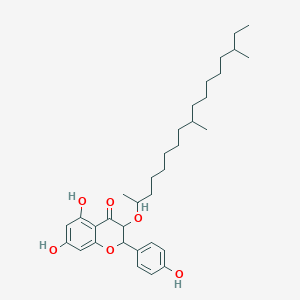
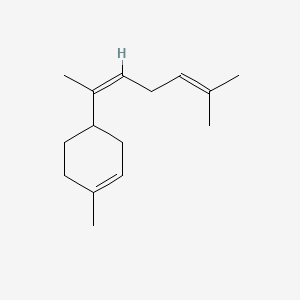
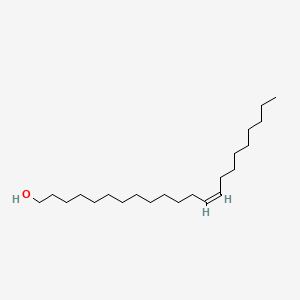
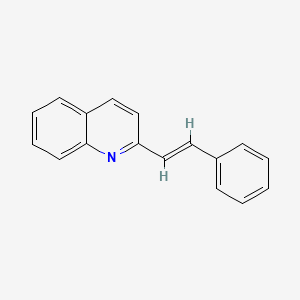
![ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B1231329.png)
